molecular formula C13H13NO5S B12558421 4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1) CAS No. 181636-95-3

4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1)

Cat. No.: B12558421
CAS No.: 181636-95-3
M. Wt: 295.31 g/mol
InChI Key: QOMRUKQECFBKDS-UHFFFAOYSA-N
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Description

  • Reactants: 4-(Acetyloxy)benzenesulfonic acid, pyridine
  • Conditions: Room temperature, stirring

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common in large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) typically involves the esterification of 4-hydroxybenzenesulfonic acid with acetic anhydride, followed by the introduction of pyridine. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as follows:

  • Esterification

    • Reactants: 4-hydroxybenzenesulfonic acid, acetic anhydride
    • Catalyst: Sulfuric acid
    • Conditions: Reflux at elevated temperatures

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Sulfonate derivatives

    Reduction: 4-(Hydroxy)benzene-1-sulfonic acid

    Substitution: Nitro or halogenated derivatives of the aromatic ring

Scientific Research Applications

4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonic Acid: Lacks the ester and pyridine groups, making it less versatile in reactions.

    4-Acetyloxybenzenesulfonic Acid: Similar but without the pyridine moiety, limiting its applications in coordination chemistry.

    Pyridine-4-sulfonic Acid: Contains the pyridine and sulfonic acid groups but lacks the ester functionality.

Uniqueness

4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) is unique due to the combination of ester, sulfonic acid, and pyridine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

181636-95-3

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

4-acetyloxybenzenesulfonic acid;pyridine

InChI

InChI=1S/C8H8O5S.C5H5N/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;1-2-4-6-5-3-1/h2-5H,1H3,(H,10,11,12);1-5H

InChI Key

QOMRUKQECFBKDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1

Origin of Product

United States

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